molecular formula C4H6ClNO2 B219506 2-Amino-3-chlorobut-3-enoic acid CAS No. 114115-56-9

2-Amino-3-chlorobut-3-enoic acid

Cat. No. B219506
CAS RN: 114115-56-9
M. Wt: 135.55 g/mol
InChI Key: WUOSUHNXMPQYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACBC is a non-proteinogenic amino acid derivative that is structurally similar to the neurotransmitter GABA. It was first synthesized in 1984 by Ishii and colleagues using a multistep process involving the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. Since then, ACBC has been the subject of numerous studies investigating its potential therapeutic applications.

Scientific Research Applications

ACBC has been shown to have a number of potential therapeutic applications, including its use as an anticonvulsant, anxiolytic, and analgesic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of ACBC is not yet fully understood, but it is believed to act as a GABA agonist, binding to GABA receptors in the brain and increasing the inhibitory effects of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and physiological effects:
Studies have shown that ACBC has a number of biochemical and physiological effects in the body, including a decrease in glutamate release, an increase in GABA levels, and a decrease in neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACBC in lab experiments is its ability to selectively target GABA receptors, making it a useful tool for investigating the role of GABA in the brain. However, one limitation of using ACBC is its relatively low potency compared to other GABA agonists, which can make it difficult to achieve the desired effects in some experiments.

Future Directions

There are a number of potential future directions for research on ACBC, including its use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. It may also be useful for investigating the role of GABA in anxiety and depression, and as a potential tool for studying the effects of GABAergic drugs on the brain.
In conclusion, ACBC is a promising amino acid derivative with a number of potential therapeutic applications. Its ability to selectively target GABA receptors makes it a useful tool for investigating the role of GABA in the brain, and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of ACBC.

Synthesis Methods

The synthesis of ACBC involves the reaction of 1,2-dichloroethane with sodium cyanide, followed by hydrolysis and decarboxylation reactions. This multistep process results in the formation of ACBC, which can be purified using various chromatographic techniques.

properties

CAS RN

114115-56-9

Product Name

2-Amino-3-chlorobut-3-enoic acid

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

2-amino-3-chlorobut-3-enoic acid

InChI

InChI=1S/C4H6ClNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8)

InChI Key

WUOSUHNXMPQYPM-UHFFFAOYSA-N

SMILES

C=C(C(C(=O)O)N)Cl

Canonical SMILES

C=C(C(C(=O)O)N)Cl

synonyms

2-amino-3-chloro-3-butenoic acid
3-chlorovinylglycine
chlorovinylglycine
chlorovinylglycine, (R)-isomer
chlorovinylglycine, (S)-isomer
ClVGly

Origin of Product

United States

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